molecular formula C5H6N2O4S B3374836 4-sulfamoyl-1H-pyrrole-2-carboxylic acid CAS No. 1042556-50-2

4-sulfamoyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B3374836
CAS No.: 1042556-50-2
M. Wt: 190.18 g/mol
InChI Key: DSRIAQJIFHUAEB-UHFFFAOYSA-N
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Description

4-Sulfamoyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H6N2O4S. It is characterized by the presence of a pyrrole ring substituted with a sulfamoyl group at the 4-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfamoyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of pyrrole derivatives with sulfonamide reagents under controlled conditions. One common method includes the use of 4-aminosulfonyl chloride and pyrrole-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Sulfamoyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Sulfamoyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-sulfamoyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the activity of the compound. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 4-Aminosulfonyl-1H-pyrrole-2-carboxylic acid
  • 4-Sulfamoyl-1H-pyrrole-3-carboxylic acid
  • 4-Sulfamoyl-1H-indole-2-carboxylic acid

Comparison: 4-Sulfamoyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Biological Activity

4-Sulfamoyl-1H-pyrrole-2-carboxylic acid (CAS No. 1042556-50-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrole ring substituted with a sulfamoyl group at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C5_5H6_6N2_2O4_4S, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its functional groups:

  • Sulfamoyl Group : This group can form hydrogen bonds and engage in electrostatic interactions with biological macromolecules, influencing their function.
  • Carboxylic Acid Group : This group participates in ionic interactions and acid-base reactions, affecting solubility and reactivity.

These interactions allow the compound to modulate various biochemical pathways, leading to observed biological effects such as antimicrobial and anti-inflammatory activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study involving its derivatives, it was found to enhance the efficacy of existing antibiotics against resistant strains of bacteria. For instance, when combined with meropenem, it reduced the minimum inhibitory concentration (MIC) from 64 μg/mL to approximately 0.375 μg/mL against Escherichia coli and Klebsiella pneumoniae strains producing NDM-1 .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, thus offering potential therapeutic benefits in conditions characterized by inflammation.

Study on Antimicrobial Efficacy

A notable study investigated the effectiveness of this compound in inhibiting bacterial growth. The results demonstrated that at a concentration of 8 μg/mL, the compound significantly reduced bacterial viability in combination with other antibiotics. The study highlighted its potential as an adjunctive treatment for bacterial infections resistant to standard therapies .

CompoundMIC (μg/mL)Bacterial Strain
Meropenem64E. coli
Combined0.375E. coli
NSPC6.0Klebsiella pneumoniae

Study on Anti-Tuberculosis Activity

In another research effort focused on tuberculosis, derivatives of pyrrole-2-carboxamides were designed based on structural insights from MmpL3 inhibitors. Although not directly targeting this compound, this study emphasizes the relevance of pyrrole-based compounds in combating drug-resistant strains of Mycobacterium tuberculosis, suggesting a broader potential for similar compounds .

Properties

IUPAC Name

4-sulfamoyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)(H2,6,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRIAQJIFHUAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042556-50-2
Record name 4-sulfamoyl-1H-pyrrole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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